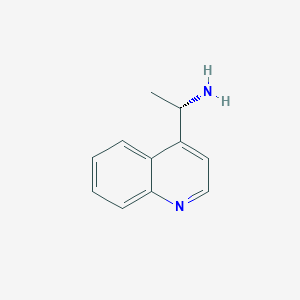
EINECS 259-760-9
Übersicht
Beschreibung
EINECS 259-760-9 is an organic compound with the molecular formula C12H20O. It is a derivative of cyclohexene and is characterized by the presence of a ketone functional group. This compound is known for its applications in various fields, including fragrance and flavor industries, due to its distinctive aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: EINECS 259-760-9 can be synthesized through several methods. One common approach involves the alkylation of 2,2,4-trimethyl-1-cyclohexene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 259-760-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
EINECS 259-760-9 has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of EINECS 259-760-9 involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-
- 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Comparison: EINECS 259-760-9 is unique due to its specific structural features, such as the presence of a ketone group and the trimethyl substitution on the cyclohexene ring. This structural uniqueness contributes to its distinct chemical reactivity and applications, particularly in the fragrance industry. Similar compounds may share some chemical properties but differ in their specific applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
55695-36-8 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-5-6-10(9(2)12)11(3,4)7-8/h7,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
APIYGDOSJKQKKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C(CC1)C(=O)C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]-benzothiazol-6-yl}-benzamide](/img/structure/B8706319.png)

![3-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B8706328.png)

![6-methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone](/img/structure/B8706345.png)



![N-Cyclopropyl-4-fluoro-2-[(2S)-2-oxiranylmethoxy]benzamide](/img/structure/B8706375.png)
![Indeno[2,1-b]indole](/img/structure/B8706381.png)


![[4-(methoxymethyl)cyclohexyl]methanamine](/img/structure/B8706408.png)
